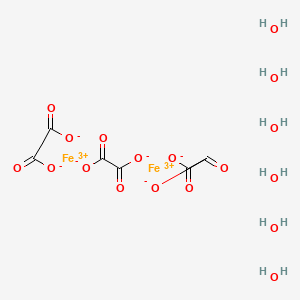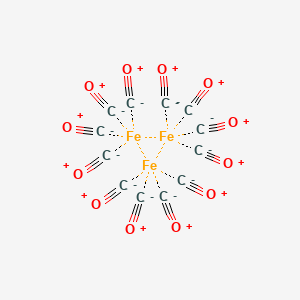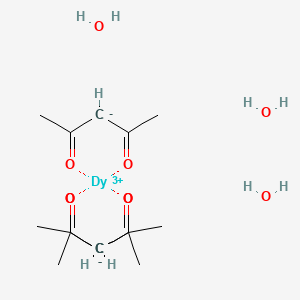
Oxalato de hierro(III) hexahidratado
Descripción general
Descripción
Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is an inorganic compound with the chemical formula Fe2(C2O4)3·6H2O. It is a coordination polymer that forms a pale yellow solid in its anhydrous form and a lime green solid when hydrated. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .
Aplicaciones Científicas De Investigación
Iron(III) oxalate hexahydrate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, particularly in the study of iron metabolism and transport.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
Target of Action
Iron(III) oxalate hexahydrate is primarily used as a catalyst for the reductive and oxidative degradation of various compounds . It interacts with these compounds, facilitating their breakdown under specific conditions such as UV and visible light irradiation .
Mode of Action
The mode of action of Iron(III) oxalate hexahydrate involves electron transfer from the oxalate to iron, which occurs on a sub-picosecond timescale . This process results in the creation of an iron(II) complex, which is surrounded by one oxidized and two spectator oxalate ligands .
Biochemical Pathways
The biochemical pathways affected by Iron(III) oxalate hexahydrate are primarily related to the iron redox cycle and the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . The compound’s photolysis reactions can initiate the oxidative degradation of organic acids , which are major pathways for the mineralization of DOM .
Pharmacokinetics
It’s known that iron can be administered intravenously in the form of polynuclear iron(iii)-hydroxide complexes with carbohydrate ligands or orally as iron(ii) (ferrous) salts or iron(iii) (ferric) complexes .
Result of Action
The result of the action of Iron(III) oxalate hexahydrate is the degradation of the target compounds . For example, it has been used for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, it has been investigated as a possible cheap material for the positive electrode of lithium-iron batteries .
Action Environment
The action of Iron(III) oxalate hexahydrate is influenced by environmental factors such as light and water. It is used under UV and visible light irradiation for the degradation of compounds . Moreover, it is slightly soluble in water , and its solubility can influence its action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through several methods. One common laboratory method involves the reaction of iron(III) hydroxide with oxalic acid: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces iron(III) oxalate, which can then be hydrated to form the hexahydrate .
Industrial Production Methods: In industrial settings, iron(III) oxalate hexahydrate is often produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction: It can be reduced to iron(II) oxalate under certain conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce iron(III) oxalate to iron(II) oxalate.
Major Products:
Iron(II) Oxalate: Formed through reduction reactions.
Carbon Dioxide: Produced during the photolysis of iron(III) oxalate.
Comparación Con Compuestos Similares
Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:
Iron(II) Oxalate (FeC2O4): Unlike iron(III) oxalate, iron(II) oxalate is less stable and more prone to oxidation.
Potassium Ferrioxalate (K3[Fe(C2O4)3]): This compound is similar in structure but contains potassium ions, making it more soluble in water.
Ammonium Iron(III) Oxalate (NH4[Fe(C2O4)3]): Similar to potassium ferrioxalate but with ammonium ions, used in different applications due to its solubility properties.
Iron(III) oxalate hexahydrate stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.
Propiedades
IUPAC Name |
iron(3+);oxalate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIZVVTJVNNRX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Fe2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724679 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166897-40-1 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron trioxalate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Iron(III) oxalate hexahydrate in synthesizing carbon nanotubes from activated carbon derived from brewer's spent grain?
A1: In the study by [] Hassan et al., Iron(III) oxalate hexahydrate acts as a precursor material for iron nanoparticles. These nanoparticles function as catalysts during the synthesis of multi-walled carbon nanotubes (MWCNTs) from activated carbon derived from brewer's spent grain. While the specific mechanism is not elaborated upon in the abstract, it is likely that the iron nanoparticles act as nucleation sites for the growth of carbon nanotubes through the decomposition of carbon-containing precursors at high temperatures. This process typically involves the reduction of Iron(III) to metallic iron and its subsequent catalytic activity.
Q2: Are there alternative iron precursors for synthesizing carbon nanotubes, and how does Iron(III) oxalate hexahydrate compare in terms of material compatibility?
A2: Yes, several other iron precursors can be used for synthesizing carbon nanotubes, such as iron nitrates, iron chlorides, and ferrocene. The choice of precursor can influence the morphology, diameter, and yield of the resulting nanotubes. While a direct comparison with other precursors is not provided in the research abstract [], the successful utilization of Iron(III) oxalate hexahydrate suggests its compatibility with the other components involved in the synthesis process, namely the activated carbon derived from brewer's spent grain and melamine. Further research comparing different precursors would be beneficial to determine the optimal choice for this specific application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











